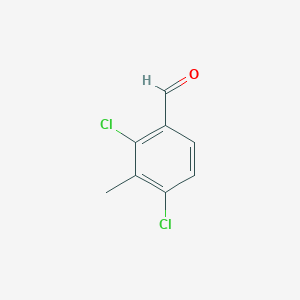

2,4-Dichloro-3-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-3-methylbenzaldehyde is a crystalline compound often used in the synthesis of organic chemicals. It has a molecular formula of C8H6Cl2O and a molecular weight of 189.04 .

Molecular Structure Analysis

The IUPAC name for 2,4-Dichloro-3-methylbenzaldehyde is the same, and its InChI code is1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 . The compound has a melting point of 49-50°C . Physical And Chemical Properties Analysis

2,4-Dichloro-3-methylbenzaldehyde is a solid compound with a melting point of 49-50°C . It has a molecular weight of 189.04 .科学的研究の応用

1. Catalysis and Chemical Synthesis

- 2,4-Dichloro-3-methylbenzaldehyde and similar compounds are used in catalysis and chemical synthesis. For instance, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature has been studied, showing high yields and functional group tolerance (Jiang-Ping Wu et al., 2016). Additionally, basic carbons as catalysts in the condensation of benzaldehyde and substituted benzaldehydes have been researched, with applications in pharmaceuticals (Elizabeth Perozo-Rondón et al., 2006).

2. Chemical Reaction Studies

- Research on the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol has been conducted to understand the pathway of intermediate reactions (M. Yusuf & Ahmad Kamil Nasution, 2022).

3. Analytical Chemistry

- In analytical chemistry, the separation of chlorinated 4-hydroxybenzaldehydes on a capillary column is a significant area of study. This includes understanding the retention behavior of these compounds (I. Korhonen & J. Knuutinen, 1984).

4. Environmental Applications

- Halogenated aromatic aldehydes like 2,4-Dichloro-3-methylbenzaldehyde are studied for their environmental transformations by anaerobic bacteria. This includes examining the oxidation and reduction of aldehyde groups and the effects on environmental pollutants (A. Neilson et al., 1988).

5. Photochemistry and Photophysics

- The wavelength dependence of light-induced cycloadditions, including the activation of o-methylbenzaldehydes, has been investigated to understand the mechanistic processes and improve reaction design (J. Menzel et al., 2017).

6. Biological Applications

- Some derivatives of methylbenzaldehyde, such as 3-methylbenzaldehyde, have been studied for their potential as acaricides and mite kits against Tyrophagus putrescentiae, indicating their relevance in protecting food products (Jun-Hwan Park et al., 2017).

作用機序

Target of Action

Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzaldehyde derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (18904 g/mol) and structure, suggest that it may have reasonable bioavailability .

Result of Action

It’s known that benzaldehyde derivatives can have various biological effects, depending on their specific structures and the targets they interact with .

特性

IUPAC Name |

2,4-dichloro-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGYCLCLCVBLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-methylbenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)

![2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide](/img/structure/B2446276.png)

![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)

![8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446286.png)

![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)